molecular formula C11H19NO6 B1650799 2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid CAS No. 1204812-91-8

2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

Cat. No.: B1650799
CAS No.: 1204812-91-8
M. Wt: 261.27
InChI Key: UAFJWXKZXSDTDM-UHFFFAOYSA-N
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Description

2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid is a synthetic organic compound with the molecular formula C11H21NO6. It is commonly used in various chemical and biological applications due to its unique structural properties. The compound is characterized by the presence of an ethoxy group, an oxoethyl group, and a tert-butoxycarbonyl (Boc) protected amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Esterification: The protected amino acid is then esterified with ethyl chloroformate to introduce the ethoxy group.

    Coupling Reaction: The esterified product is coupled with glycine or its derivatives under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of the amino acid are protected using Boc anhydride.

    Continuous Esterification: The esterification reaction is carried out in a continuous flow reactor to ensure consistent product quality.

    Automated Coupling: Automated systems are used for the coupling reaction to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Boc protecting group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used for oxidation.

Major Products

    Deprotected Amino Acid: Hydrolysis yields the deprotected amino acid.

    Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

    Oxidized Products: Oxidation reactions yield oxo derivatives.

Scientific Research Applications

2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and peptide chemistry.

    Biology: The compound is used in the modification of biomolecules and as a linker in bioconjugation.

    Medicine: It is used in the development of prodrugs and drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid involves:

    Molecular Targets: The compound targets specific enzymes and receptors in biological systems.

    Pathways Involved: It participates in biochemical pathways involving amino acid metabolism and protein synthesis.

    Effects: The compound exerts its effects by modifying the structure and function of target biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Aminoethoxy)ethoxy]acetic acid
  • 2-[(2-Methoxyethoxy)ethoxy]acetic acid

Uniqueness

2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in organic synthesis and bioconjugation.

Properties

IUPAC Name

2-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-5-17-9(15)7-12(6-8(13)14)10(16)18-11(2,3)4/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFJWXKZXSDTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152210
Record name N-(Carboxymethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine 1-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204812-91-8
Record name N-(Carboxymethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine 1-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204812-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Carboxymethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine 1-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
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2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
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2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
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2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
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2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

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